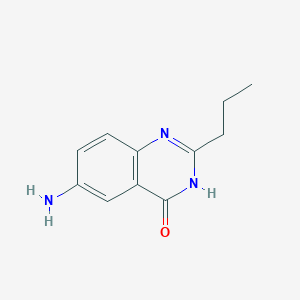

6-amino-2-propyl-3H-quinazolin-4-one

Description

Overview of the Quinazolinone Scaffold in Medicinal Chemistry

Quinazolinones are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. wikipedia.org This core structure is a key component in numerous compounds with diverse biological activities. nih.govrsc.org

The journey of quinazolinone research began in 1869 with the synthesis of the first quinazoline (B50416) nucleus from the reaction of anthranilic acid with cyanogens. ymerdigital.comnih.gov A significant advancement came in 1903 when Gabriel synthesized quinazoline derivatives. nih.gov The development of the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid and amides, further propelled the exploration of this chemical class. ymerdigital.com Over the decades, numerous synthetic methods have been developed, allowing for the creation of a vast library of quinazolinone derivatives. nih.gov This has enabled researchers to systematically investigate the structure-activity relationships of these compounds. nih.gov

The quinazolinone nucleus is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govnih.govmdpi.com The diverse therapeutic potential of quinazolinones has led to the development of several clinically used drugs and numerous candidates in various stages of clinical trials. rsc.orgmdpi.com

Table 1: Selected Pharmacological Activities of Quinazolinone Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

The chemical structure of quinazolinone consists of a benzene ring fused to a pyrimidine ring, a heterocyclic system containing two nitrogen atoms. wikipedia.org The presence of a carbonyl group gives rise to two common isomers: 2-quinazolinone and 4-quinazolinone, with the latter being more prevalent in medicinal chemistry. wikipedia.org The quinazolinone ring is stable to oxidation, reduction, and hydrolysis. researchgate.net This stability, combined with the potential for substitution at various positions (notably 2, 3, 6, and 8), allows for extensive chemical modification to optimize pharmacological activity and pharmacokinetic properties. researchgate.netresearchgate.netresearchgate.net

Strategic Importance of Specific Quinazolinone Derivatives in Drug Discovery

The strategic importance of quinazolinone derivatives is underscored by their successful application in targeting key enzymes and receptors involved in disease pathogenesis. For instance, certain quinazoline derivatives have been developed as potent tyrosine kinase inhibitors for cancer therapy. nih.gov Gefitinib, an EGFR (epidermal growth factor receptor) inhibitor, is a prominent example of a quinazoline-based drug that has revolutionized the treatment of certain types of lung cancer. wikipedia.org The ability to modify the quinazolinone scaffold to achieve high selectivity and potency against specific molecular targets makes it a valuable platform for modern drug design. nih.gov

Rationale for Focusing Research on 6-Amino-2-propyl-3H-quinazolin-4-one and its Analogues

Emerging research has identified this compound as a compound of particular interest. The specific substitution pattern of this molecule suggests a unique potential for biological activity, warranting a focused investigation into its properties and those of its analogues.

The structure of this compound is characterized by an amino group at the 6-position and a propyl group at the 2-position of the quinazolinone core. The amino group at the 6-position is of particular interest as substitutions at this position have been shown to significantly influence the biological activity of quinazolinone derivatives. researchgate.net Theoretical models and structure-activity relationship studies of similar compounds suggest that the electronic properties of the substituent at the 6-position can modulate the binding affinity of the molecule to its target. nih.gov The propyl group at the 2-position can also play a crucial role in the molecule's interaction with its biological target, potentially influencing its potency and selectivity. rsc.org The combination of these two substituents in this compound presents a unique chemical entity with theoretical potential for novel pharmacological effects.

Potential for Novel Biological Activities Based on Structural Precedents

The therapeutic potential of the quinazolinone nucleus is largely dictated by the nature and position of its substituents. nih.govmdpi.com The structure of this compound features substitutions at positions 2 and 6, which are known to be critical for modulating various biological activities. An analysis of structurally similar compounds provides a strong basis for predicting its potential pharmacological profile.

Anticonvulsant Properties

The quinazolin-4(3H)-one scaffold is famously associated with central nervous system (CNS) activity, particularly sedative-hypnotic and anticonvulsant effects, with methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) being a historically significant example. nih.govacs.org Research has established key structural requirements for anticonvulsant activity, which include the quinazolin-4(3H)-one moiety as a hydrophobic domain, the nitrogen atom at position 1 (N1) acting as an electron donor, and the carbonyl group serving as a hydrogen bond acceptor. mdpi.com The substituents at positions 2 and 3 are primarily responsible for modulating the potency and pharmacokinetics of the compound. mdpi.com

While this compound is substituted at position 3 with a hydrogen atom, the alkyl group at the 2-position is a common feature in anticonvulsant quinazolinones. nih.gov For instance, replacing the methyl group of methaqualone with other functionalities, including alkyl groups, has been shown to retain anticonvulsant activity. nih.gov The anticonvulsant action of many quinazolinones is attributed to their role as positive allosteric modulators of the GABAA receptor or as inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov Given these precedents, the 2-propyl substitution on the core scaffold suggests a potential for CNS activity.

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound Name | Structure | Key Structural Features | Observed Activity |

|---|---|---|---|

| Methaqualone | 2-methyl-3-o-tolyl-4(3H)-quinazolinone | 2-methyl group, 3-aryl substitution | Sedative-hypnotic, anticonvulsant. nih.govnih.gov |

| Mecloqualone | 2-methyl-3-(2-chlorophenyl)-4(3H)-quinazolinone | 2-methyl group, 3-chloro-substituted aryl group | Potent anticonvulsant activity. nih.gov |

| CP-465,022 | (+)-(aS)-(2-chlorophenyl) -2- [(E) - 2- [6 (diethylaminomethyl)pyridin-2-yl]-vinyl]-6-fluoroquinazolin-4(3H)-one | 6-fluoro substituent, complex side chain at C-2 | Non-competitive AMPA receptor antagonist with anticonvulsant efficacy. silae.it |

Anti-inflammatory Activity

A substantial body of research has highlighted the anti-inflammatory potential of quinazolinone derivatives. nih.govmdpi.com Modifications at various positions of the quinazolinone ring have yielded compounds with significant activity, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The substitution pattern on the 3-aryl group, as well as the nature of the substituent at the 2-position, can greatly influence anti-inflammatory effects. nih.govptfarm.pl For example, compounds with a 4-chlorophenyl group attached to the quinazolinone moiety have demonstrated better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov While this compound lacks a 3-aryl substituent, the presence of the amino group at position 6 is noteworthy. Amino groups and other substitutions at this position have been explored in various contexts, and their electronic influence on the ring system could modulate interactions with biological targets relevant to inflammation. researchgate.netnuu.uz The combination of the 2-propyl and 6-amino groups represents a unique structural motif with the potential for novel anti-inflammatory action.

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Name | Structure | Key Structural Features | Observed Activity |

|---|---|---|---|

| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 6-bromo, 2-methyl, complex 3-position substituent | 6-bromo substituent, thiazolidinone moiety at position 3 | Showed better anti-inflammatory activity (32.5% inhibition) compared to other analogues in the series. nih.gov |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives | 6,8-dibromo substitution | Dibromo substitution on the benzene ring | Several derivatives showed potent anti-inflammatory and analgesic effects. ptfarm.pl |

| 3-naphtalene-substituted quinazolinone derivatives | 6-bromo substitution | 6-bromo substitution on a 3-naphthalene derivative | The 6-bromo substituted derivative was the most potent, with 59.61% inhibition of edema. mdpi.com |

Antimicrobial Properties

Quinazolinone derivatives are well-established as a class of compounds with broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. nih.govbiomedpharmajournal.orgnih.gov The mechanism of action can vary, but some quinazolinones have been shown to target penicillin-binding proteins (PBPs), essential components of the bacterial cell wall, in a manner distinct from β-lactam antibiotics. eco-vector.comacs.org

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Name | Structure | Key Structural Features | Observed Activity |

|---|---|---|---|

| 6-nitro-3(H)-quinazolin-4-one | Nitro group at position 6 | 6-nitro substitution | Exhibited remarkable antibacterial activity against B. subtilis, S. aureus, and E. coli. researchgate.netnuu.uz |

| N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide | Acylamino group at position 6 | Derivative of 6-amino-3(H)-quinazolin-4-one | Synthesized to evaluate antimicrobial activity. researchgate.net |

| 2-styrylquinazolin-4(3H)-ones | Styryl group at position 2 | Aromatic extension at C-2 | Active against certain cancer types by inhibiting tubulin polymerization, but also investigated for antimicrobial effects. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-amino-2-propyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3,12H2,1H3,(H,13,14,15) |

InChI Key |

SLPIOICVVXMDSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 2 Propyl 3h Quinazolin 4 One and Analogues

Established Synthetic Pathways for Quinazolin-4-one Core Structures

The construction of the quinazolin-4-one core is a well-established area of organic synthesis, with several reliable methods available to chemists. These methodologies can be broadly categorized into classical cyclocondensation reactions, modern one-pot multicomponent approaches, and versatile metal-catalyzed routes.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

The most traditional and widely employed method for synthesizing quinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid or its derivatives with a suitable source for the C2- and N3-positions of the heterocyclic ring.

A common approach begins with the acylation of anthranilic acid. For instance, reacting anthranilic acid with butyryl chloride can yield N-butyryl anthranilic acid. Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) facilitates a ring closure to form the corresponding 2-propyl-4H-3,1-benzoxazin-4-one. nih.gov This benzoxazinone (B8607429) intermediate is a key precursor that can then be reacted with various nucleophiles to introduce diversity at the N3-position. For example, treatment of 2-propyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) in refluxing methanol (B129727) provides a high yield of 3-amino-2-propylquinazolin-4(3H)-one. nih.gov

To achieve the 6-amino substitution pattern of the target compound, a multi-step sequence can be envisioned starting from a substituted anthranilic acid or by functionalizing the quinazolin-4-one core. A three-step synthesis for 6-amino-3(H)-quinazolin-4-ones has been reported. researchgate.net This process starts with the condensation of anthranilic acid and formamide (B127407) to produce 3(H)-quinazolin-4-one. researchgate.net The quinazolin-4-one is then nitrated to introduce a nitro group at the 6-position. Finally, the 6-nitro-3(H)-quinazolin-4-one is reduced using a reducing agent like stannous chloride (SnCl2·2H2O) to yield the desired 6-amino-3(H)-quinazolin-4-one. researchgate.net This 6-amino derivative can then be further functionalized.

Microwave irradiation has also been utilized to accelerate these condensation reactions. For example, the synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids and carboxylic acids, followed by the addition of an amine, can be efficiently carried out in a one-pot, two-step sequence under microwave heating. ijprajournal.com

| Starting Material | Reagents | Intermediate/Product | Reference |

| Anthranilic acid | Butyryl chloride, Acetic anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | nih.gov |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-propylquinazolin-4(3H)-one | nih.gov |

| Anthranilic acid | Formamide | 3(H)-Quinazolin-4-one | researchgate.net |

| 3(H)-Quinazolin-4-one | Nitrating agent, SnCl2·2H2O | 6-Amino-3(H)-quinazolin-4-one | researchgate.net |

One-Pot Multicomponent Synthetic Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazolin-4-ones.

A common three-component reaction involves the condensation of an anthranilic acid derivative, an orthoester (or formic acid), and an amine. ijprajournal.comresearchgate.net This approach allows for the direct assembly of the quinazolin-4-one core with substitution at the N3-position. For instance, the reaction of isatin, after hydrolysis to (2-amino-phenyl)-oxo-acetic acid sodium salt, with ammonium (B1175870) acetate (B1210297) and benzaldehyde (B42025) can produce 2-phenyl-quinazoline-4-carboxylic acid in a one-pot fashion. hacettepe.edu.tr

Catalyst-free, one-pot multicomponent synthesis of quinazolin-4-carboxamides has also been reported using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate. bohrium.com This method demonstrates good functional group tolerance and proceeds under mild conditions. bohrium.com The resulting products can be further diversified through cross-coupling reactions. bohrium.com

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Anthranilic acid | Orthoester/Formic acid | Amine | Various catalysts, room temp | 3-Substituted quinazolin-4(3H)-ones | ijprajournal.comresearchgate.net |

| (2-Amino-phenyl)-oxo-acetic acid sodium salt | Ammonium acetate | Benzaldehyde | One-pot | 2-Phenyl-quinazoline-4-carboxylic acid | hacettepe.edu.tr |

| 2-(2-Aminophenyl)-N,N-dialkyl-2-oxoacetamide | Aldehyde | Ammonium acetate | Catalyst-free | Quinazolin-4-carboxamides | bohrium.com |

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has significantly expanded the repertoire of synthetic methods for constructing quinazolin-4-ones, often enabling novel bond formations and providing access to a wider range of derivatives under milder conditions.

Palladium catalysts are highly effective in promoting the synthesis of quinazolin-4-ones through various cyclization strategies. One approach involves the palladium-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines, which can be prepared from anilines and nitriles. nih.gov This method is atom-economical and step-efficient. nih.gov

Another palladium-catalyzed, one-pot, three-component reaction utilizes 2-aminobenzamides, aryl halides, and tert-butyl isocyanide to construct quinazolin-4(3H)-ones in moderate to excellent yields. acs.org Furthermore, palladium-catalyzed cascade reactions of o-aminobenzamides with benzylic alcohols offer an attractive route to 2-substituted quinazolinone derivatives. rsc.org A similar strategy employs o-nitrobenzamides and alcohols, where the palladium catalyst facilitates a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. rsc.org

Copper catalysts have proven to be versatile for the synthesis of quinazolin-4-ones. A novel and efficient copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines has been developed for the synthesis of quinazolin-4(1H)-ones. rsc.org Copper-catalyzed annulation of amidines can also be achieved through C-N bond formation between the N-H of amidines and C(sp³)-H bonds of common solvents like DMSO or DMF, followed by intramolecular C-C bond formation. nih.govrsc.org

A one-pot cascade reaction involving copper-catalyzed isocyanide insertion and subsequent cyclocondensation has been developed to produce substituted quinazolin-4(3H)-ones. acs.org Additionally, a copper-catalyzed domino synthesis of quinazolinones from substituted 2-halobenzamides and (aryl)methanamines proceeds via a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org

Zinc-based methodologies have also been applied to the synthesis of quinazolin-4-one derivatives. Wet zinc oxide nanoparticles have been shown to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes, followed by dehydrogenation under an air atmosphere to form quinazolin-4(3H)-ones. researchgate.net The presence of moisture in the catalyst is crucial for the selective formation of the desired products under solvent-free conditions. researchgate.net Furthermore, reverse zinc oxide micelles have been used as a nanoreactor for the efficient preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. frontiersin.org

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium | Intramolecular C-H Carboxamidation | N-Arylamidines | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| Palladium | Three-Component Reaction | 2-Aminobenzamides, Aryl halides, Isocyanide | Quinazolin-4(3H)-ones | acs.org |

| Copper | Tandem C-H Amination/Annulation | Benzamides, Amidines | Quinazolin-4(1H)-ones | rsc.org |

| Copper | Domino Reaction | 2-Halobenzamides, (Aryl)methanamines | Quinazolinones | acs.org |

| Zinc | Cyclization/Dehydrogenation | o-Aminobenzamide, Aldehydes | Quinazolin-4(3H)-ones | researchgate.net |

Targeted Synthesis of 6-Amino-2-propyl-3H-quinazolin-4-one

The construction of the this compound molecule requires a multi-step approach that carefully introduces the desired functionalities onto the core heterocyclic system. Synthetic strategies typically begin with appropriately substituted benzene (B151609) ring precursors, followed by the formation of the pyrimidinone ring.

The synthesis of the target quinazolinone generally commences with a substituted anthranilic acid. A common and effective strategy for introducing the C-6 amino group involves starting with a precursor containing a nitro group at the corresponding position, which is later reduced.

A plausible synthetic route is as follows:

N-Acylation: The synthesis often begins with 5-nitroanthranilic acid. This precursor is acylated using butyryl chloride or butyric anhydride to introduce the propyl group, which will ultimately become the C-2 substituent. This reaction forms N-butyryl-5-nitroanthranilic acid.

Benzoxazinone Formation: The resulting N-acylated intermediate is then cyclized, typically by heating with a dehydrating agent like acetic anhydride, to form the corresponding 2-propyl-6-nitro-4H-3,1-benzoxazin-4-one. nih.govnih.gov This benzoxazinone is a key intermediate in many quinazolinone syntheses. derpharmachemica.comtandfonline.com

Quinazolinone Ring Formation: The benzoxazinone intermediate is reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia, to replace the ring oxygen with a nitrogen atom, thereby forming the 2-propyl-6-nitro-3H-quinazolin-4-one ring system. derpharmachemica.comnih.gov

Nitro Group Reduction: In the final step, the nitro group at the C-6 position is reduced to the desired amino group. A standard method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂·2H₂O) in a suitable solvent, which selectively reduces the nitro group without affecting the quinazolinone core, yielding this compound. researchgate.net

An alternative approach involves the condensation of 2-amino-5-nitrobenzamide (B117972) with butyraldehyde (B50154), which can also form the quinazolinone ring system, followed by the reduction of the nitro group. nih.govmdpi.com

To enhance the efficiency of quinazolinone synthesis, various reaction conditions have been optimized. These improvements focus on increasing product yields, reducing reaction times, and employing more environmentally benign methodologies.

The choice of catalyst and base is also critical. In a transition-metal-free synthesis of quinazolin-4-ones, Cs₂CO₃ was found to be an essential promoter for the reaction, with other bases like K₂CO₃ proving ineffective. acs.org The optimization of reaction parameters is often crucial for achieving high yields and selectivity, as summarized in the table below.

| Methodology | Key Optimization Parameters | Typical Outcome | Reference |

|---|---|---|---|

| Microwave-Assisted Solid Phase Synthesis | Reaction time, temperature, amount of support | Reduced reaction time, 80% overall yield, >95% purity | derpharmachemica.com |

| Base-Promoted SNAr Reaction | Choice of base (Cs₂CO₃ vs. K₂CO₃), temperature (135 °C) | Cs₂CO₃ was found to be essential for product formation | acs.org |

| Ultrasound-Assisted Synthesis | Use of ultrasound (250 W), temperature (80 °C) | Efficient synthesis of quinazoline (B50416) core | nih.gov |

| Iodine-Catalyzed Tandem Cyclization | Catalyst (Iodine), solvent (DMSO) | Mild conditions, high efficiency, good functional group tolerance | researchgate.net |

The primary amino group at the C-6 position is a versatile handle for further chemical modification, allowing for the introduction of a wide range of functionalities to explore structure-activity relationships. A common and straightforward derivatization is acylation. For instance, 6-amino-3(H)-quinazolin-4-one, a close analogue, readily undergoes acylation reactions to form the corresponding N-(4-oxo-3(H)-quinazolin-6-yl)acetamide and N-(4-oxo-3(H)-quinazolin-6-yl)-propionamide. researchgate.net This indicates that the C-6 amino group of this compound can be similarly functionalized using various acyl chlorides or anhydrides.

Furthermore, a variety of reagents specifically designed for the derivatization of primary amines can be employed. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react rapidly with primary amines to form stable, fluorescent derivatives, which is a technique widely used in analytical chemistry but also applicable for synthetic purposes. nih.govnih.gov

Chemical Modifications and Analog Design

The design and synthesis of analogues of this compound are crucial for modulating its chemical and biological properties. Modifications are typically focused on the C-2 and N-3 positions of the quinazolinone ring.

The substituent at the C-2 position significantly influences the properties of the quinazolinone molecule. The propyl group can be readily replaced with a variety of other alkyl, aryl, or heterocyclic moieties. This is typically achieved by modifying the initial steps of the synthesis.

One of the most versatile methods is the condensation of an anthranilamide (e.g., 2-aminobenzamide) with different aldehydes. nih.govmdpi.com By replacing butyraldehyde with other aldehydes, a diverse library of 2-substituted quinazolin-4(3H)-ones can be generated. For example, using substituted benzaldehydes leads to 2-aryl-quinazolin-4(3H)-ones. mdpi.com Alternatively, starting the synthesis with different acyl chlorides or anhydrides (instead of butyryl chloride) in the acylation of anthranilic acid provides another route to C-2 diversification. nih.gov

| C-2 Substituent | Synthetic Precursor | Methodology | Reference |

|---|---|---|---|

| Phenyl | Benzaldehyde | Condensation with anthranilamide | mdpi.com |

| 4-Hydroxyphenyl | 4-Hydroxybenzaldehyde | Condensation with anthranilamide | mdpi.com |

| 2,4-Dihydroxyphenyl | 2,4-Dihydroxybenzaldehyde | Condensation with anthranilamide | mdpi.com |

| Various Aryl/Alkyl Groups | Various Aldehydes | Condensation with 2-aminobenzamide (B116534) in DMSO | nih.gov |

| Trifluoromethyl | Trifluoroacetic Anhydride | Acylation of anthranilic acid followed by cyclization | researchgate.net |

The N-3 position of the quinazolinone ring is another key site for chemical modification. Introducing substituents at this position can be accomplished by reacting the 2-propyl-4H-3,1-benzoxazin-4-one intermediate with various primary amines or hydrazine derivatives instead of ammonia. nih.govtandfonline.com

For example, using aniline (B41778) or benzylamine (B48309) in this step will yield 3-phenyl or 3-benzyl substituted quinazolinones, respectively. nih.gov The use of hydrazine hydrate leads to the formation of a 3-amino-2-propylquinazolin-4(3H)-one. nih.gov This 3-amino group can then serve as a point for further derivatization, such as condensation with aldehydes to form Schiff bases, significantly expanding the chemical diversity of the synthesized analogues. nih.gov

| N-3 Substituent | Reagent | Methodology | Reference |

|---|---|---|---|

| Phenyl | Aniline | Reaction with benzoxazinone intermediate | nih.gov |

| Benzyl | Benzylamine | Reaction with benzoxazinone intermediate | nih.gov |

| 2-Methylphenyl | 2-Methylaniline | Multi-step synthesis starting from 2-methylaniline | tandfonline.com |

| Amino | Hydrazine Hydrate | Reaction with benzoxazinone intermediate | nih.gov |

| Benzylideneamino | 3-Amino-quinazolinone + Benzaldehyde | Condensation to form Schiff base | nih.gov |

Introduction of Heterocyclic Moieties onto the Quinazolinone Scaffold

The fusion of additional heterocyclic rings onto the quinazolinone framework is a prominent strategy in medicinal chemistry to generate novel scaffolds with diverse biological activities. The 6-amino group of this compound serves as a versatile handle for the construction of such fused systems. Common approaches involve the cyclization of the amino group with appropriate reagents to form five-membered heterocyclic rings, such as triazoles, pyrazoles, and benzimidazoles.

One prevalent method for the synthesis of triazolo-quinazolinones involves the reaction of an amino-quinazolinone with reagents that can provide the remaining nitrogen and carbon atoms of the triazole ring. For instance, the condensation of 3-amino-1,2,4-triazole with various aldehydes and a 1,3-dicarbonyl compound can lead to the formation of nih.govnih.govresearchgate.net-triazolo-quinazolinone derivatives. nih.gov While this example illustrates a multi-component reaction, a more direct approach for a 6-amino substituted quinazolinone would involve diazotization of the amino group followed by cyclization or reaction with a nitrogen-containing nucleophile. Another strategy involves the reaction of 2-hydrazino-quinazolinones to form triazolo[4,3-a]quinazolin-5-ones. nih.gov Although the starting material is different, it highlights a common cyclization pathway. The 6-amino group could potentially be converted to a hydrazine, which would then be a key intermediate for such transformations.

The synthesis of pyrazolo-fused quinazolinones can be achieved through several routes. One common method is the cyclocondensation of a suitably functionalized aminopyrazole with a cyclohexanedione derivative, leading to a pyrazolo[1,5-a]quinazoline core. nih.gov For the target molecule, a potential pathway could involve the reaction of the 6-amino group with reagents that would build the pyrazole (B372694) ring. For example, condensation with a 1,3-dicarbonyl compound followed by cyclization with hydrazine could be a plausible route. More advanced, copper-catalyzed domino reactions of o-alkenyl aromatic isocyanides with diazo compounds have been developed for the efficient synthesis of pyrazolo[1,5-c]quinazolines, showcasing the diversity of synthetic strategies in this area. nih.gov

Furthermore, the synthesis of quinazolinone-benzimidazole conjugates has been reported. These syntheses often involve the coupling of a quinazolinone moiety with a benzimidazole (B57391) precursor. rsc.org For this compound, this could be envisioned through the reaction of the amino group with o-phenylenediamine (B120857) under oxidative conditions or by coupling with a pre-formed benzimidazole unit.

The following table summarizes various synthetic strategies for the introduction of heterocyclic moieties onto a quinazolinone scaffold, which could be adapted for this compound.

Table 1: Synthetic Strategies for Heterocycle-Fused Quinazolinones

| Fused Heterocycle | Synthetic Approach | Key Reagents/Intermediates | Potential Application to this compound |

|---|---|---|---|

| Triazole | Multi-component reaction | 3-Amino-1,2,4-triazole, aromatic aldehydes, dimedone | The 6-amino group could be a starting point for forming a triazole ring through diazotization and cyclization. |

| Triazole | Cyclization of hydrazino- quinazolinone | Hydrazine hydrate | Conversion of the 6-amino group to a 6-hydrazino group, followed by cyclization. |

| Pyrazole | Cyclocondensation | Aminopyrazole derivatives, 1,3-dicarbonyl compounds | Reaction of the 6-amino group with reagents to build the pyrazole ring, such as 1,3-dicarbonyls and hydrazine. |

| Pyrazole | Domino reaction | o-Alkenyl aromatic isocyanides, diazo compounds, copper catalyst | Functionalization of the 6-position to an isocyanide, followed by copper-catalyzed cyclization. |

| Benzimidazole | Conjugate synthesis | o-Phenylenediamine | Reaction of the 6-amino group with o-phenylenediamine under oxidative conditions. |

Strategies for Ring Expansion and Contraction

Skeletal transformations of the quinazolinone core, such as ring expansion and contraction, offer pathways to novel heterocyclic systems that may exhibit unique chemical and biological properties. These transformations involve the rearrangement of the core ring structure to either a larger or smaller ring system.

Ring Expansion

A notable ring expansion of the quinazolinone system involves its conversion to a benzodiazepine (B76468). Benzodiazepines are a class of seven-membered heterocyclic compounds with significant therapeutic applications. The synthesis of benzodiazepine-quinazolinone hybrid structures, such as sclerotigenin-type alkaloids, has been explored. nih.gov These syntheses often start from precursors that can form both the quinazolinone and the benzodiazepine rings in a sequential manner, rather than a direct expansion of a pre-formed quinazolinone. However, there are reports on the mechanism of ring enlargement of quinazoline 3-oxides with alkali to yield 1,4-benzodiazepin-2-one 4-oxides, indicating that under specific conditions, the six-membered pyrimidine (B1678525) ring can be expanded to a seven-membered diazepine (B8756704) ring. nih.gov While this example involves a quinazoline N-oxide, it provides a conceptual basis for the potential ring expansion of quinazolinone derivatives. A hypothetical ring expansion of this compound could involve initial activation of the pyrimidinone ring followed by rearrangement.

Table 2: Ring Expansion Strategy for Quinazolinone Derivatives

| Starting Scaffold | Target Scaffold | Transformation | Key Conditions/Reagents | Notes |

|---|---|---|---|---|

| Quinazoline 3-oxide | 1,4-Benzodiazepin-2-one 4-oxide | Ring Enlargement | Alkali treatment | Demonstrates the feasibility of expanding the pyrimidine ring of a quinazoline derivative. nih.gov |

Ring Contraction

Ring contraction of the quinazolinone scaffold can lead to the formation of five-membered heterocyclic rings, such as indazoles or benzimidazoles. One documented example is the ring contraction of quinazoline N-amides to indazoles. This transformation suggests a pathway where the pyrimidinone ring undergoes cleavage and re-cyclization to form the smaller pyrazole ring fused to the benzene ring. For this compound, a similar strategy could potentially be explored, likely requiring initial modification of the N3-position to an amide functionality.

The formation of benzimidazoles from quinazolinones is another plausible ring contraction pathway. The synthesis of ring-fused benzimidazoles can occur through oxidative cyclization of o-cycloaminoanilines. While not a direct contraction of a quinazolinone, it highlights the chemical relationship between these two scaffolds. A hypothetical route for the contraction of a 6-amino-quinazolinone could involve a rearrangement that leads to the extrusion of a carbon atom from the pyrimidinone ring, followed by recyclization to a benzimidazole.

Table 3: Ring Contraction Strategy for Quinazolinone Derivatives

| Starting Scaffold | Target Scaffold | Transformation | Key Reagents/Intermediates | Notes |

|---|---|---|---|---|

| Quinazoline N-amide | Indazole | Ring Contraction | Not specified | Involves the rearrangement of the pyrimidinone ring to a pyrazole ring. |

Structure Activity Relationship Sar Studies of 6 Amino 2 Propyl 3h Quinazolin 4 One Analogues

Influence of Substituents at Position 2 (Propyl Group)

Impact of Alkyl Chain Length and Branching

Research into the modification of the 2-propyl group has revealed that the length and branching of the alkyl chain are critical determinants of activity. Studies have shown that variations in the carbon chain can significantly impact the compound's potency.

For instance, in a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, it was observed that shortening the length of the carbon chain at the 2-position led to a significant increase in antiproliferative activity against A549 lung cancer cells. acs.org This suggests that a more compact substituent at this position may allow for a better fit within the binding pocket of the target receptor. Conversely, splitting a cyclopropane (B1198618) ring into a linear alkane did not result in an increase in activity, indicating that simple extension of the chain is not always beneficial. acs.org

The following table summarizes the general trend observed for the impact of alkyl chain length at position 2 on the biological activity of 6-amino-quinazolin-4-one analogues.

| Modification | General Effect on Activity | Rationale |

| Shortening the alkyl chain | Increase | May allow for a more optimal fit in a sterically constrained binding site. |

| Lengthening the alkyl chain | Decrease | Can lead to steric hindrance, preventing effective binding to the target. |

| Introduction of branching | Variable | The effect is dependent on the specific architecture of the receptor's binding pocket. |

Effect of Functional Group Introduction at Position 2

The introduction of functional groups into the 2-alkyl substituent offers another avenue for modulating the activity of 6-amino-quinazolin-4-one analogues. The addition of polar groups, aromatic rings, or other functionalities can introduce new interactions with the target receptor, such as hydrogen bonding or pi-stacking, potentially enhancing binding affinity and selectivity.

Role of the Amino Group at Position 6

The amino group at the 6-position of the quinazolinone ring is a key pharmacophoric feature that significantly influences the biological activity of these compounds. Its basicity, hydrogen-bonding capacity, and potential for further substitution make it a critical site for SAR exploration.

Importance of Basic Nitrogen Moiety

The basic nitrogen of the 6-amino group is often crucial for establishing key interactions with biological targets. This moiety can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. These interactions can anchor the ligand within the receptor's binding site and are often essential for eliciting a biological response. In many quinazoline-based inhibitors of enzymes like kinases, the amino group at position 6 or related positions is known to form critical hydrogen bonds with the hinge region of the ATP-binding pocket.

Effect of Substitution on the Amino Group (e.g., alkylation, acylation)

Modification of the 6-amino group through alkylation or acylation can have a significant impact on the compound's activity. These substitutions can alter the basicity, steric profile, and hydrogen-bonding potential of the group.

Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) to the 6-amino group can modulate its basicity and lipophilicity. While specific data for 6-amino-2-propyl-3H-quinazolin-4-one is scarce, studies on related 4-anilino-6-aminoquinazoline derivatives have shown that substitution on the 6-amino group can be well-tolerated and can be used to fine-tune the compound's properties. nih.gov For instance, changing from a primary amine to a secondary or tertiary amine can alter the hydrogen bond donor/acceptor profile.

Acylation: Acylation of the 6-amino group, for example, to form an acetamide, introduces a carbonyl group and removes the basic character of the nitrogen. This can lead to a loss of key ionic or hydrogen-bonding interactions with the target. However, the introduced acyl group could potentially form new interactions with the receptor. In a study on 2-aminoquinazolin-4(3H)-one derivatives as antiviral agents, N-acetylation at a different position was shown to improve pharmacokinetic properties while retaining potent inhibitory activity. nih.gov This suggests that acylation, while altering the fundamental nature of the amino group, can be a viable strategy for lead optimization.

The following table outlines the potential effects of substitution on the 6-amino group.

| Modification | Potential Effect on Activity | Rationale |

| N-Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Variable | Alters basicity, lipophilicity, and hydrogen bonding capacity. Can improve metabolic stability. |

| N-Acylation (e.g., -NHCOCH₃) | Often decreases activity if the basic nitrogen is crucial for binding, but can introduce new interactions or improve pharmacokinetics. | Removes basicity and hydrogen bond donating ability, introduces a hydrogen bond acceptor (carbonyl), and increases steric bulk. |

Contributions to Ligand-Receptor Interactions

Molecular modeling and X-ray crystallography studies of various quinazoline (B50416) derivatives have consistently highlighted the importance of amino groups on the quinazoline core for specific receptor recognition. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms can act as hydrogen bond donors. These directional interactions provide both affinity and specificity for the target protein. For instance, in the context of kinase inhibition, the 6-amino group can form hydrogen bonds with backbone carbonyls or side chains of amino acids in the hinge region of the ATP binding site, a common binding motif for this class of inhibitors. The precise nature of these interactions, including the optimal geometry and distance, is critical for potent biological activity.

Significance of Substitutions at the N-3 Position

The N-3 position of the quinazolin-4-one ring is a critical site for chemical modification, and substitutions at this position have been shown to profoundly influence the biological activity of the resulting analogues. nih.gov The introduction of various substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.

The introduction of diverse aromatic and heterocyclic rings at the N-3 position has been a common strategy to modulate the pharmacological effects of quinazolinone derivatives. The nature of these ring systems can lead to significant variations in activity. nih.gov

Research has shown that substituting the N-3 position with different five-membered heterocyclic rings containing various combinations of nitrogen, sulfur, and oxygen atoms can yield compounds with a wide array of biological activities. researchgate.net For instance, the incorporation of moieties like thiazole, triazole, and oxadiazole has been explored. nih.gov

Studies on various 4(3H)-quinazolinones have demonstrated that the presence of a substituted aromatic ring at the N-3 position is often essential for antimicrobial activities. nih.gov For example, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas showed that specific substitutions on the N-3 linked phenyl ring were crucial for activity against E. coli and C. albicans. juniperpublishers.com Similarly, the substitution of heteroaryl and aryl moieties at the N-3 position has been linked to improved analgesic and anti-inflammatory activities. nih.gov

The following table summarizes the impact of various N-3 substituents on the biological activity of quinazolinone analogues based on findings from several studies.

| N-3 Substituent Type | Example Moieties | Observed Biological Activity | Reference |

|---|---|---|---|

| Aromatic Rings | Substituted Phenyl, Naphthyl | Antimicrobial, Anticancer, Anti-inflammatory | nih.govnih.govnih.gov |

| Five-membered Heterocycles | Thiazole, Triazole, Oxadiazole, Pyrrolidine | Antimicrobial, Antifungal, Anti-mycobacterial | researchgate.netijnrd.org |

| Fused Heterocycles | Benzimidazole (B57391) | Antifungal | ijnrd.org |

| Urea/Thiourea Derivatives | Phenyl urea, Fluoro-substituted thiourea | Antimicrobial, Antifungal | juniperpublishers.comijnrd.org |

The conformation of the substituent at the N-3 position can have a significant impact on the molecule's ability to bind to its biological target. Steric hindrance and the resulting rotational restrictions can lock the molecule into a specific conformation, which may be more or less favorable for biological activity.

Contributions of Other Positions (e.g., C-5, C-7, C-8)

While the N-3 position is a key modification site, substitutions on the fused benzene (B151609) ring of the quinazolinone core, specifically at positions C-5, C-7, and C-8, also play a crucial role in determining the pharmacological profile of the analogues.

Structure-activity relationship studies have consistently shown that substitutions at these positions can modulate activity. For example, the presence of halogen atoms, such as iodine or chlorine, at the C-6 and C-8 positions has been found to significantly enhance antimicrobial activity. nih.gov The introduction of electron-donating groups at the C-6 and C-7 positions, such as dimethoxy groups, has been shown to increase the anticancer activity of certain quinazoline derivatives, likely by influencing the molecule's binding affinity to target enzymes like EGFR kinase. nih.gov

In a study of 2,4,6-trisubstituted quinazoline derivatives, it was observed that an iodo-group at the C-6 position was detrimental to antimicrobial activity, whereas a decylamine (B41302) group at C-4 was beneficial. nih.gov Another study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors involved modifications at the C-6 amino group, leading to compounds with high inhibitory effects. nih.gov Furthermore, research on quinazolinone-based antipsychotic agents indicated that the arrangement of substituents at C-2 and C-6 was critical for their activity as mGlu7 receptor modulators. nih.gov Specifically, sulfur-substituted quinazolinones at the C-7 position have shown potential in treating neurodegenerative diseases. mdpi.com Theoretical considerations also suggest that the order of reactivity for electrophilic substitution is highest at position 8, followed by position 6, 5, and 7, indicating the electronic importance of these sites. scispace.com

Stereochemical Considerations and Their Impact on SAR

Stereochemistry plays a vital role in the biological activity of chiral molecules, as biological systems are inherently chiral. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

In the context of quinazolinone analogues, the introduction of a chiral center or an axis of chirality can lead to stereoisomers with distinct biological activities. As discussed previously, the sterically hindered environment around an N-3 aryl group can create atropisomers. The differential activity of these stable rotational isomers highlights the importance of stereochemistry in the SAR of this class of compounds. The isolation and biological evaluation of individual atropisomers of quinazolin-4-one derivatives acting as AMPA receptor antagonists revealed that one enantiomer possessed significantly higher potency. researchgate.net This stereoselectivity arises from the specific three-dimensional fit of the active enantiomer into the chiral binding site of the receptor, leading to a more stable and effective drug-receptor interaction. This underscores the necessity of considering stereochemical aspects in the design and development of new quinazolinone-based therapeutic agents.

Tautomeric Forms and Their Role in Reactivity and Biological Activity

Quinazolin-4-one derivatives can exist in different tautomeric forms, most notably the keto (amide) and enol (imidol) forms. This tautomerism is a chemical equilibrium that can be influenced by factors such as the solvent, temperature, and the nature of substituents on the quinazolinone ring. nih.govfrontiersin.org The predominant tautomeric form can significantly affect the molecule's chemical reactivity and its ability to interact with biological targets. nih.gov

The keto form is generally the more stable and predominant tautomer for 4(3H)-quinazolinones. However, the equilibrium can shift towards the enol form depending on the molecular environment. nih.gov For instance, studies have shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents such as chloroform. nih.govnih.gov

The biological activity of quinazolinone analogues is often dependent on the presence of a specific tautomer. The keto form, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is crucial for binding to many biological targets. A shift in the tautomeric equilibrium towards the enol form can lead to a loss of biological activity. This is because the enol tautomer has a different arrangement of hydrogen bond donors and acceptors (O-H and C=N), which may not be complementary to the binding site of the target protein. rsc.org

In addition to keto-enol tautomerism, other forms such as amino-imino tautomerism can exist, especially in derivatives with specific substitutions. For example, 2-hydrazono-3-phenylquinazolin-4(3H)-ones have been shown to exist predominantly as the imino tautomer rather than the amino tautomer in DMSO solution. rsc.org The specific tautomeric form present under physiological conditions is a critical determinant of the molecule's pharmacological activity.

Computational and Theoretical Investigations of 6 Amino 2 Propyl 3h Quinazolin 4 One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Protein Interaction Analysis with Predicted Biological Targets

Without established biological targets for 6-amino-2-propyl-3H-quinazolin-4-one, any ligand-protein interaction analysis would be speculative. However, based on the known activities of other quinazolinone derivatives, potential targets could include enzymes such as kinases, polymerases, or receptors like G-protein coupled receptors. A hypothetical docking study would involve identifying the key amino acid residues in the binding pocket of a selected target and analyzing the potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that could be formed with the 6-amino and 2-propyl substituents of the quinazolinone core.

Binding Affinity Predictions and Scoring

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores are crucial for ranking potential drug candidates. For this compound, a variety of scoring functions could be employed to predict its binding energy with hypothetical targets. The results would be presented in a data table, comparing the predicted affinities and highlighting the potential for this compound to act as an inhibitor or modulator of the target protein.

Hypothetical Binding Affinity Predictions for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | -8.5 | 1.2 µM | Lys72, Glu91, Leu148 |

| Polymerase B | -7.9 | 3.5 µM | Asp257, Arg301, Tyr310 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes, as no specific molecular docking studies for this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. These simulations can be used to assess the stability of ligand-protein complexes and to investigate the dynamic nature of their interactions.

Conformational Analysis and Ligand Stability in Binding Pockets

An MD simulation of a hypothetical this compound-protein complex would involve placing the docked structure in a simulated physiological environment. The simulation would track the movements of both the ligand and the protein over a period of nanoseconds or longer. Analysis of the trajectory would reveal the stability of the ligand within the binding pocket and identify any significant conformational changes that might occur upon binding.

Investigation of Dynamic Interactions with Target Biomolecules

MD simulations can also provide insights into the dynamic nature of the interactions between the ligand and the target. For instance, the persistence of hydrogen bonds and the fluctuation of hydrophobic contacts can be monitored throughout the simulation. This information is valuable for understanding the key determinants of binding affinity and for designing modifications to the ligand that could enhance its interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for this compound, a dataset of structurally related quinazolinone derivatives with known biological activities against a specific target would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound have been reported, the development of such a model would be a valuable step in exploring the therapeutic potential of this compound and its analogs.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the quinazolinone family, these models are developed to predict their potential as inhibitors of specific biological targets, such as enzymes or receptors. acs.org

The development process for a predictive QSAR model typically involves several key steps:

Data Set Selection: A series of quinazolinone analogs with known biological activities (e.g., IC50 values) against a specific target is compiled. acs.org

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analog.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. acs.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. acs.org

By inputting the structure of a novel compound like this compound into a validated QSAR model for a relevant target (e.g., a protein kinase), researchers can estimate its biological activity before undertaking costly and time-consuming synthesis. nih.govacs.org This allows for the rapid screening of virtual libraries and the prioritization of the most promising candidates. cnr.it

Table 1: Conceptual Framework for a QSAR Model

| Component | Description | Example for Quinazolinones |

|---|---|---|

| Dependent Variable | The biological activity being predicted. | pIC50 (the negative logarithm of the half-maximal inhibitory concentration) against a target like Epidermal Growth Factor Receptor (EGFR). acs.org |

| Independent Variables | Calculated molecular descriptors that quantify various aspects of the molecular structure. | Electronic, steric, hydrophobic, and topological parameters. |

| Mathematical Model | The equation relating the descriptors to the activity. | A linear equation derived from Multiple Linear Regression (MLR). acs.org |

| Validation Metrics | Statistical measures to assess the model's accuracy and predictive ability. | R² (coefficient of determination), Q² (cross-validated R²), R²_test (external validation). acs.org |

Identification of Key Physico-chemical Descriptors

The success of a QSAR model hinges on the identification of the correct physico-chemical descriptors that govern the biological activity of the compound series. For quinazolinone derivatives, studies have shown that a combination of electronic, steric, and thermodynamic properties often dictates their interaction with biological targets. acs.org

Key descriptors frequently identified in QSAR studies of quinazolinones include:

Electronic Descriptors: These describe the electronic distribution within the molecule. Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can be crucial. They often relate to the molecule's ability to participate in hydrogen bonding or electrostatic interactions with a receptor. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common examples that can influence how well the compound fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a classic descriptor for hydrophobicity. It plays a significant role in how a drug is absorbed, distributed, and transported to its target site.

Table 2: Significant Physico-chemical Descriptors for Quinazolinone Activity

| Descriptor Type | Descriptor Name | Significance in Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions and solubility. nih.gov |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. nih.gov |

| Steric | Molar Refractivity (MR) | Correlates with molecular volume and polarizability, affecting binding affinity. |

| Thermodynamic | Hydration Energy | Indicates the energy change upon dissolving the molecule in water, affecting bioavailability. |

In Silico ADMET Prediction for Preclinical Compound Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Predicting these properties using computational tools in the early stages of drug discovery is crucial for reducing the high attrition rates of drug candidates in later clinical phases. tandfonline.comresearchgate.net For this compound, in silico ADMET prediction provides a preliminary assessment of its drug-likeness. nih.gov

Web-based tools and software can calculate a range of ADMET-related parameters. For instance, many quinazolinone derivatives have been analyzed for properties such as blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential carcinogenicity. nih.gov The general goal is to identify compounds that are likely to be well-absorbed, distribute to the correct tissues, metabolize at an appropriate rate, and be cleared from the body without causing significant toxicity. nih.govresearchgate.net

Table 3: Representative In Silico ADMET Predictions for Quinazolinone Scaffolds

| ADMET Parameter | Description | Favorable Prediction Example |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good to excellent absorption after oral administration. nih.gov |

| Absorption | Caco-2 Permeability | High permeability, suggesting good potential for intestinal absorption. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | May be predicted as BBB+ or BBB-, depending on the specific substituents and desired target. nih.gov |

| Metabolism | CYP450 Inhibition | Predicted to be a non-inhibitor of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to avoid drug-drug interactions. |

| Excretion | --- | (Often inferred from metabolism and clearance predictions) |

| Toxicity | Carcinogenicity | Predicted to be non-carcinogenic. nih.gov |

| Toxicity | hERG Inhibition | Low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity. nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can elucidate properties that are fundamental to its chemical behavior and its interactions with biological macromolecules.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, such as hydrogen bonding.

These quantum chemical descriptors are valuable not only for understanding reactivity but also as inputs for developing more sophisticated QSAR models. nih.gov

Table 4: Representative Quantum Chemical Properties for a Quinazolinone Core

| Property | Definition | Typical Implication |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | A higher dipole moment can indicate stronger intermolecular interactions and potentially higher water solubility. nih.gov |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the nature of chemical bonds and interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger gap indicates a "harder" molecule. |

Advanced Analytical and Characterization Techniques in Research on 6 Amino 2 Propyl 3h Quinazolin 4 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to verifying the identity of 6-amino-2-propyl-3H-quinazolin-4-one by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the propyl chain, the aromatic ring, and the amino and amide protons.

Propyl Group: The n-propyl group at the C2 position would exhibit three characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the quinazolinone ring.

Aromatic Protons: The benzene (B151609) portion of the quinazolinone ring system would show signals in the aromatic region. The substitution pattern (amino group at C6) influences the chemical shifts and coupling patterns of the protons at C5, C7, and C8.

Amine and Amide Protons: The protons of the C6-amino group (-NH₂) and the N3-amide proton (-NH-) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display signals corresponding to the propyl carbons, the aromatic carbons, and the two heterocyclic ring carbons (C=O and C=N). The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons (e.g., within the propyl chain and the aromatic ring), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Propyl -CH₃ | ~0.9 (triplet) | ~14 |

| Propyl -CH₂- | ~1.7 (sextet) | ~20 |

| Propyl -CH₂-C2 | ~2.5 (triplet) | ~38 |

| Aromatic CH (C5, C7, C8) | 7.0 - 8.0 (multiplets) | 115 - 140 |

| Amino -NH₂ | Broad singlet | - |

| Amide -NH | Broad singlet | - |

| C2 (C=N) | - | ~155 |

| C4 (C=O) | - | ~162 |

| Aromatic C (quaternary) | - | 120 - 150 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, this compound (C₁₁H₁₃N₃O) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (203.24 g/mol ).

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula as C₁₁H₁₄N₃O⁺. For example, studies on related quinazolinones have used HRMS to confirm their calculated molecular formulas with high precision.

The fragmentation pattern observed in the mass spectrum gives structural clues. Common fragmentation pathways for quinazolinones involve cleavages within the alkyl side chain and ruptures of the heterocyclic ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The analysis of related quinazolinone derivatives reveals characteristic absorption bands.

The IR spectrum of this compound would be expected to display several key absorption bands:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group, and a broader band in the same region for the secondary amide N-H stretch.

C=O Stretching: A strong, sharp absorption band around 1680-1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) group in the quinazolinone ring.

C=N and C=C Stretching: Absorptions in the 1620-1470 cm⁻¹ region correspond to the C=N bond of the pyrimidine (B1678525) ring and the C=C bonds of the aromatic ring.

C-H Stretching: Bands just above 3000 cm⁻¹ are due to aromatic C-H stretching, while bands just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propyl group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, Amide) | 3400 - 3200 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1660 | Strong |

| C=N / C=C Stretch | 1620 - 1470 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinazolinone ring system is a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, provides information about the conjugated system. Studies on various substituted quinazolinones show characteristic absorption maxima (λ_max). For this compound, absorption bands are expected in the UV region, corresponding to π→π* and n→π* electronic transitions of the aromatic and heterocyclic rings. The presence of the amino group, an auxochrome, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted quinazolinone core.

Chromatographic Methods for Purity and Isolation

Chromatography is essential for separating the target compound from impurities and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds and for their isolation. A validated HPLC method for this compound would involve an appropriate stationary phase (typically a C18 column) and a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The compound would be detected by a UV detector set at one of its absorption maxima (λ_max). In a purity analysis, the sample is injected, and the resulting chromatogram would ideally show a single major peak corresponding to the target compound. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile and semi-volatile compounds. In the context of quinazolinone derivatives, GC-MS analysis can be challenging due to their relatively high boiling points and potential for thermal degradation in the GC inlet. nist.govnih.gov

To overcome these challenges, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound like this compound, the active hydrogens on the amino group and the lactam nitrogen are potential sites for derivatization, for example, through silylation to form trimethylsilyl (B98337) (TMS) derivatives. This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point and preventing thermal breakdown during analysis. nih.gov

Once the derivatized compound is introduced into the GC-MS system, it is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. Analysis of these fragments allows for unambiguous identification of the compound and its potential impurities. For related heterocyclic compounds, fragmentation often involves characteristic losses of small radicals or neutral molecules, providing clues to the underlying molecular structure. nih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Indicates the molecular weight of the derivatized compound. |

| [M-15]+ | Loss of a methyl radical (•CH₃) from a TMS group | Characteristic fragmentation of TMS derivatives. |

| [M-43]+ | Loss of a propyl radical (•C₃H₇) | Indicates the presence of the 2-propyl substituent. |

| 73 | [Si(CH₃)₃]+ | Base peak characteristic of the trimethylsilyl derivatizing agent. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.

While the specific crystal structure for this compound is not available in the cited literature, extensive crystallographic studies have been performed on closely related analogs, such as 3-amino-2-propylquinazolin-4(3H)-one . nih.govresearchgate.netnih.gov Analysis of this analog reveals critical structural features that are likely shared across the quinazolinone family.

In the crystal structure of 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is oriented nearly perpendicular to the plane of the quinazolinone ring system, with a dihedral angle of 88.98 (9)°. nih.govnih.gov The crystal packing is stabilized by a network of intermolecular interactions. Notably, molecules form pairs via π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-to-centroid distances of approximately 3.62 Å. nih.govresearchgate.net Furthermore, extensive hydrogen bonding plays a critical role in forming a three-dimensional network. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds link the molecules into complex supramolecular assemblies. nih.gov This detailed structural information is invaluable for rational drug design and for understanding structure-activity relationships. A similar study on 6-aminoquinazolin-4(3H)-one also highlights the formation of hydrogen-bonded dimers as a key feature of its solid-state structure. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O |

| Formula Weight | 203.24 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a, c (Å) | 24.1525 (5), 9.6500 (2) |

| Volume (ų) | 4875.1 (2) |

| Z (Molecules per unit cell) | 18 |

| Temperature (K) | 296 |

| Key Interactions | π–π stacking, N—H⋯N and N—H⋯O hydrogen bonds |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

While this compound itself is an achiral molecule, many of its derivatives or more complex analogs can possess chiral centers or exhibit other forms of stereoisomerism, such as atropisomerism. Advanced chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for characterizing these stereoisomers. vu.nl

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, providing information about its absolute configuration and conformation in solution. vu.nl

Research on related quinazolin-4-one derivatives has demonstrated the utility of these techniques. For instance, studies on atropisomeric quinazolinones—stereoisomers that arise from restricted rotation around a single bond—have successfully used chiroptical methods for characterization. acs.org In such cases, even subtle differences, like isotopic substitution (H/D or ¹²C/¹³C), can lead to detectable optical rotation and distinct CD spectra, allowing for the verification of stereochemical purity and rotational stability. acs.org

The application of CD spectroscopy would be critical if this compound were used as a scaffold for developing new chiral compounds. The technique could be used to:

Determine the enantiomeric excess (ee) of a synthetic mixture.

Assign the absolute configuration of a newly synthesized chiral center by comparing experimental CD spectra with those predicted by quantum chemical calculations.

| Application | Information Obtained | Example from Related Research |

|---|---|---|

| Stereoisomer Identification | Distinguishes between enantiomers and diastereomers. | Verification of isotopic atropisomerism in N-aryl quinazolinones. acs.org |

| Absolute Configuration | Determines the absolute 3D arrangement of atoms (R/S configuration). | Assignment of stereochemistry in complex natural products containing a quinazolinone core. |

| Conformational Analysis | Provides insight into the preferred shapes and flexibility of molecules in solution. | Detecting multiple conformers in host-guest complexes. nih.gov |

Future Research Directions and Conceptual Applications

Design and Synthesis of Multi-Targeted Quinazolinone Derivatives

The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, is a leading strategy in addressing complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The 6-amino-2-propyl-3H-quinazolin-4-one scaffold is an ideal candidate for this approach due to the synthetic accessibility of its core structure, which allows for systematic modifications.

Key Strategies:

Molecular Hybridization: This technique involves combining the this compound pharmacophore with other known biologically active motifs. nih.gov This can result in hybrid compounds with synergistic or additive effects, capable of interacting with distinct targets. For instance, hybridization could be explored to create derivatives that co-inhibit protein kinases and other crucial cellular enzymes. nih.gov

Fragment-Based Drug Design (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked to or integrated with the quinazolinone core to construct a potent multi-target inhibitor. This approach has been successfully applied to develop dual-target inhibitors for cancer therapy, such as those co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net

Structure-Based Design: Leveraging the known three-dimensional structures of multiple target proteins, medicinal chemists can design modifications to the this compound structure to optimize binding affinity and selectivity for each target. Research on other quinazolinone derivatives has shown that simultaneous inhibition of targets like Aurora A, PI3Kα, and BRD4 is a viable strategy for treating non-small cell lung cancer (NSCLC). nih.govresearchgate.net